Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate
Description
Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is a boronate ester-containing heterocyclic compound with a pyrrolidine backbone. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a phenyl ring, which is further linked to a substituted pyrrolidine moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern organic synthesis for constructing biaryl systems . Its ester group and tertiary amine functionality enhance solubility in organic solvents, making it a versatile building block in medicinal chemistry and materials science.
Properties
CAS No. |
2304631-55-6 |
|---|---|
Molecular Formula |
C20H30BNO4 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H30BNO4/c1-7-24-17(23)20(12-13-22(6)14-20)15-8-10-16(11-9-15)21-25-18(2,3)19(4,5)26-21/h8-11H,7,12-14H2,1-6H3 |
InChI Key |
HJUWVGGXQPIXLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(C3)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate with structurally analogous boronate esters, focusing on molecular features, reactivity, and applications:
Structural and Functional Analysis
Pyrrolidine vs. Morpholine/Morpholine Derivatives
- The pyrrolidine ring in the target compound provides a rigid, five-membered amine structure, favoring interactions with biological targets (e.g., enzymes or receptors) . In contrast, morpholine derivatives (e.g., 4-[2-(boronated)phenyl]morpholine) exhibit stronger hydrogen-bonding capacity due to the oxygen atom in the morpholine ring, enhancing solubility in polar solvents .
Ester Group Modifications
- Replacing the ethyl ester in the target compound with a cyclopropane-carboxylate (as in Ethyl 1-(4-boronated phenyl)cyclopropanecarboxylate) introduces steric constraints, reducing unintended side reactions in cross-coupling processes .
Boronate Stability and Reactivity
- The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is common across all compounds, ensuring stability under aerobic conditions. However, electron-withdrawing groups like trifluoromethyl (in the morpholine derivative ) slightly reduce boronate electrophilicity, requiring optimized catalysts in Suzuki reactions .
Research Findings and Data
Solubility and Stability
Biological Activity
Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine ring and a dioxaborolane moiety. Its molecular formula is and it features the following functional groups:
- Pyrrolidine : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Dioxaborolane : A boron-containing structure that enhances the compound's reactivity and potential as a drug candidate.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 359.47 g/mol |
| CAS Number | 127263807 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly enzymes involved in neurodegenerative diseases and cancer.
- Inhibition of GSK-3β : Research indicates that this compound may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease. GSK-3β plays a crucial role in the phosphorylation of tau proteins and the formation of neurofibrillary tangles .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers such as nitric oxide (NO) and cytokines (IL-6, TNF-α) in cellular models . This suggests potential applications in treating neuroinflammation associated with neurodegenerative disorders.
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of this compound in models of tau-induced neurodegeneration. The results demonstrated that the compound restored cell viability significantly after treatment with okadaic acid, indicating its potential as a therapeutic agent against tau pathology .
Cancer Cell Motility Inhibition
Another investigation focused on the compound's ability to inhibit cancer cell motility. The results highlighted that at concentrations of 10 µM, this compound effectively reduced the motility of tumorigenic cells while sparing non-tumorigenic cells . This selective action underscores its potential utility in cancer therapies.
Table 2: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| GSK-3β Inhibition | IC50 = 70 nM | |
| Neuroprotection | Restored cell viability | |
| Anti-inflammatory | Reduced NO and cytokines | |
| Cancer Cell Motility | Inhibited at 10 µM |
ADME Properties
The pharmacokinetic profile of this compound has been assessed through various studies:
- Absorption : The compound exhibits good permeability across biological membranes.
- Distribution : It shows favorable distribution characteristics in tissues.
- Metabolism : Preliminary studies indicate metabolic stability with minimal interactions with cytochrome P450 enzymes.
- Excretion : Further studies are required to fully understand the excretion pathways.
Toxicological Profile
Toxicological assessments have indicated that this compound has low cytotoxicity at therapeutic concentrations (IC50 > 100 μM on neuronal cells) . However, caution is advised due to potential irritant properties noted in safety data sheets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
